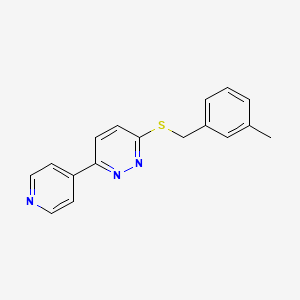

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine

Description

Properties

IUPAC Name |

3-[(3-methylphenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3S/c1-13-3-2-4-14(11-13)12-21-17-6-5-16(19-20-17)15-7-9-18-10-8-15/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWMGKWKWBVTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-4-ylboronic acid and a suitable halogenated pyridazine.

Attachment of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be introduced through a nucleophilic substitution reaction, where a 3-methylbenzylthiol reacts with a halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving pyridazine derivatives.

Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the sulfur atom can form coordination bonds with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pesticidal agents, enabling comparisons based on substituent effects, lipophilicity, and biological activity. Below is a detailed analysis of key analogs:

Pyridaben (Terbutylazothiopyridazinone)

- Structure: Pyridaben features a pyridazinone ring with a tert-butyl group and a thioether-linked methyl group.

- Key Differences: Unlike 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, pyridaben has a ketone group (pyridazinone) and a bulkier tert-butyl substituent, enhancing its stability and lipophilicity (logP ~5.2).

- Activity : Pyridaben is a potent Complex I inhibitor with acaricidal and insecticidal activity. The tert-butyl group likely improves membrane permeability, while the thioether enhances target binding .

- Molecular Weight : 364.8 g/mol.

Barban (4-Chloro-2-butynyl (3-chlorophenyl)carbamate)

- Structure : Barban is a carbamate herbicide with a chlorophenyl group and a chloroalkynyl chain.

- Key Differences : Barban’s carbamate functional group and alkyne chain contrast sharply with the pyridazine-thioether architecture of the target compound. This structural divergence results in herbicidal rather than acaricidal activity, targeting plant acetyl-CoA carboxylase .

- Molecular Weight : 258.1 g/mol.

Benazolin (4-Chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide)

- Structure: Tolfenpyrad is a pyrazole carboxamide with a phenoxyphenylmethyl group.

- Key Differences : The pyrazole ring and carboxamide group in tolfenpyrad confer distinct hydrogen-bonding capabilities compared to the pyridazine-thioether system. Tolfenpyrad targets mitochondrial Complex I but with a higher specificity for insect pests, attributed to its carboxamide moiety .

- Molecular Weight : 430.9 g/mol.

Structural and Functional Analysis Table

Research Findings and Implications

- The 3-methylbenzylthio group may balance hydrophobicity and steric effects.

- Target Binding : The pyridin-4-yl group could enhance π-π stacking with mitochondrial proteins, analogous to pyridaben’s tert-butyl group, though direct binding affinity data is lacking.

- Synthetic Challenges : Introducing the pyridin-4-yl group at the 6-position may require regioselective coupling reactions, unlike the straightforward synthesis of pyridaben’s tert-butyl substituent .

Notes on Limitations

- Comparisons are extrapolated from structural analogs like pyridaben and tolfenpyrad .

- Biological activity assumptions require validation through enzymatic assays and in vivo studies.

Biological Activity

3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, a compound characterized by its unique pyridazine core and thioether functionalities, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps:

- Formation of the Pyridazine Core : This is achieved by reacting hydrazine with a dicarbonyl compound.

- Introduction of the Pyridin-4-yl Group : Typically done via cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Attachment of the 3-Methylbenzylthio Group : Introduced through nucleophilic substitution reactions.

The molecular formula for this compound is , indicating the presence of two nitrogen atoms that contribute to its biological activity.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors. The pyridazine ring can participate in hydrogen bonding and π-π interactions, while the sulfur atom may form coordination bonds with metal ions, enhancing its pharmacological properties.

Antichlamydial Activity

In related studies, compounds with similar structural features have demonstrated selective antichlamydial activity. For example, modifications in the molecular structure have been shown to enhance activity against Chlamydia species, indicating that the thioether and pyridine functionalities could contribute to this effect .

Inhibition of Enzymatic Activity

The compound may also target specific enzymes involved in various biological pathways. For instance, pyridazine derivatives are noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism . This inhibition could lead to reduced synthesis of nucleotides necessary for DNA replication.

Case Studies and Research Findings

A review of literature reveals various studies focusing on similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol | Contains triazole instead of pyridazine | Inhibitor of α-synuclein aggregation |

| 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidine | Different heterocyclic scaffold | Antimicrobial properties |

| 6-(2,6-dichlorophenyl)-8-methyl-2-[3-(methylsulfanyl)phenyl]amino-pyrido[2,3-d]pyrimidin | Kinase activity | Potential anticancer agent |

These findings suggest that modifications in the thioether group or the heterocyclic structure can significantly influence biological activity.

Q & A

Q. What are the standard synthetic routes for 3-((3-Methylbenzyl)thio)-6-(pyridin-4-yl)pyridazine, and how do reaction conditions influence yield?

The synthesis of pyridazine derivatives often involves nucleophilic substitution or coupling reactions. For example, thioether linkages (as in the 3-methylbenzylthio group) are typically introduced via alkylation of pyridazine-thiol intermediates with 3-methylbenzyl halides under basic conditions. Evidence from similar compounds (e.g., 3-amino-6-chloropyridazine derivatives) shows that reaction temperature (60–100°C) and solvent polarity (DMF or THF) critically impact regioselectivity and yield . Purification methods, such as column chromatography with silica gel or recrystallization, are essential for isolating pure products, as residual solvents or unreacted starting materials can skew analytical data .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : , , and 2D-COSY/HMBC to confirm the pyridazine core and substituent positions. The 3-methylbenzylthio group will show distinct aromatic proton signals (δ 7.2–7.4 ppm) and a methyl singlet (δ 2.3–2.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm, optimized using acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies require systematic variation of substituents (e.g., replacing the pyridin-4-yl group with pyrimidine or altering the thioether linkage to sulfoxide/sulfone). For example:

- Step 1 : Synthesize analogs with modified aryl/heteroaryl groups at the 6-position.

- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays for kinases or cytochrome P450 isoforms) and compare IC values.

- Step 3 : Use computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Contradictions in SAR data (e.g., higher lipophilicity not correlating with improved activity) may arise from off-target effects, necessitating proteome-wide profiling .

Q. How can researchers resolve contradictions in solubility and stability data reported for this compound?

Discrepancies often stem from differences in solvent systems or storage conditions. A systematic approach includes:

- Solubility profiling : Use standardized buffers (PBS, pH 7.4; DMSO for stock solutions) and measure via nephelometry .

- Stability studies : Accelerated degradation tests under varying pH (1–10), temperature (4°C–40°C), and light exposure. Monitor via LC-MS to identify degradation products (e.g., oxidation of the thioether to sulfoxide) .

- Statistical validation : Apply ANOVA to assess reproducibility across labs, controlling for humidity and oxygen levels .

Q. What experimental designs are optimal for studying this compound’s environmental fate in ecological risk assessments?

Adopt a tiered approach:

- Tier 1 : Determine physicochemical properties (logP, pKa) via shake-flask or potentiometric methods.

- Tier 2 : Simulate abiotic degradation (hydrolysis, photolysis) under controlled UV light and pH conditions .

- Tier 3 : Assess biotic degradation using soil microcosms or activated sludge, quantifying metabolites via GC-MS .

Include negative controls (e.g., sterile soil) and replicate samples (n=4) to distinguish biotic/abiotic pathways .

Methodological Challenges

Q. How should researchers address low yields in large-scale synthesis of this compound?

Optimize scalability by:

- Catalyst screening : Transition from homogeneous catalysts (e.g., Pd(PPh)) to heterogeneous systems (e.g., Pd/C) to improve recovery and reduce costs .

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, minimizing side reactions (e.g., dimerization) .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., stoichiometry, temperature) and their interactions .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Combine orthogonal methods:

- CRISPR-Cas9 knockouts : Confirm target engagement by comparing activity in wild-type vs. gene-edited cell lines.

- Thermal proteome profiling (TPP) : Detect target stabilization upon compound binding .

- Metabolomics : Track downstream pathway perturbations via LC-MS/MS, using isotopically labeled internal standards .

Data Interpretation and Reporting

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic (PK) properties?

Leverage in silico tools:

- ADMET prediction : Software like Schrödinger’s QikProp to estimate bioavailability, BBB penetration, and CYP450 interactions.

- MD simulations : Analyze binding dynamics with lipid bilayers to predict membrane permeability .

Validate predictions with in vitro assays (e.g., Caco-2 cell monolayers for absorption) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.